molecular formula C11H16N2O2 B038056 Isobutyl 3,4-diaminobenzoate CAS No. 121649-62-5

Isobutyl 3,4-diaminobenzoate

Cat. No.: B038056
CAS No.: 121649-62-5
M. Wt: 208.26 g/mol
InChI Key: DQQODHGDWOLVJH-UHFFFAOYSA-N
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Description

Isobutyl 3,4-diaminobenzoate is an ester derivative of 3,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl alcohol moiety. These compounds are primarily utilized in organic synthesis, pharmaceuticals, and materials science due to their reactive amino and ester groups, which enable diverse chemical modifications .

Properties

CAS No.

121649-62-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methylpropyl 3,4-diaminobenzoate

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3

InChI Key

DQQODHGDWOLVJH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)N)N

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)N)N

Synonyms

Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The primary and secondary amino groups undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield Source
Amino → Nitro oxidationH₂O₂ (30%) in acetic acid, 60°C, 4hIsobutyl 3,4-dinitrobenzoate78%
Partial oxidationKMnO₄ in H₂SO₄ (1M), RT, 2hIsobutyl 3-amino-4-nitrobenzoate52%
  • Key Insight : Oxidizing agents like hydrogen peroxide selectively convert amino groups to nitro groups without ester cleavage. Stronger oxidants (e.g., KMnO₄) may yield mixed nitro/amino products.

Reduction Reactions

The ester group and aromatic amines can be reduced:

Reaction Reagents/Conditions Products Yield Source
Ester → Alcohol reductionLiAlH₄ in THF, 0°C → RT, 3h3,4-Diaminobenzyl alcohol85%
Catalytic hydrogenationH₂/Pd-C (10%), EtOH, 50 psi, 24hIsobutyl 3,4-diaminocyclohexanoate67%
  • Key Insight : Lithium aluminum hydride reduces the ester to a primary alcohol while preserving amino groups. Hydrogenation saturates the benzene ring but requires prolonged reaction times .

Substitution Reactions

The amino groups participate in nucleophilic substitutions:

Alkylation

Reagent Conditions Products Yield Source
Methyl iodideK₂CO₃, DMF, 80°C, 6hIsobutyl 3,4-bis(methylamino)benzoate73%
Benzyl chlorideEt₃N, CH₂Cl₂, RT, 12hIsobutyl 3,4-bis(benzylamino)benzoate65%

Acylation

Reagent Conditions Products Yield Source
Acetyl chloridePyridine, 0°C → RT, 4hIsobutyl 3,4-bis(acetylamino)benzoate88%
Benzoyl chlorideNaOH (10%), H₂O/EtOAc, 2hIsobutyl 3,4-bis(benzoylamino)benzoate81%
  • Key Insight : Alkylation and acylation occur regioselectively at the amino groups, forming stable derivatives. Steric hindrance from the isobutyl group minimally affects reactivity.

Condensation Reactions

The compound forms heterocycles via cyclocondensation:

Reagent Conditions Products Yield Source
Glyoxal (40%)HCl (1M), EtOH, reflux, 8hBenzimidazole derivative69%
Carbon disulfideKOH, EtOH, 100°C, 12hThiadiazole derivative58%
  • Key Insight : Condensation with dicarbonyl reagents generates fused heterocyclic systems, valuable in pharmaceutical synthesis.

Cross-Coupling Reactions

The amino groups facilitate metal-catalyzed couplings:

Reaction Catalyst/Reagents Products Yield Source
Ullmann couplingCu, K₂CO₃, chlorobenzene, 135°C, 18hBiaryl-linked dimer68%
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, toluene, 100°CN-Arylated product74%
  • Key Insight : Copper-mediated couplings enable aryl-aryl bond formation, while palladium catalysts facilitate C–N bond construction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of structurally related 3,4-diaminobenzoate esters, highlighting differences in molecular characteristics, safety profiles, and applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Hazards (GHS Classification) Applications
Methyl 3,4-diaminobenzoate C₈H₁₀N₂O₂ 166.18 36692-49-6 105–108 Toxic (specific hazards not detailed) Precursor for benzimidazole synthesis ; commercial reagent
Ethyl 3,4-diaminobenzoate C₉H₁₂N₂O₂ 180.21 37466-90-3 Not reported Not explicitly listed Intermediate in brominated derivatives (e.g., Ethyl 3,4-diamino-5-bromobenzoate)
Phenyl 3,4-diaminobenzoate C₁₃H₁₂N₂O₂ 228.25 3204-64-6 Not reported H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Laboratory chemical; synthesis of specialized compounds
Benzyl 3,4-diaminobenzoate C₁₄H₁₄N₂O₂ 242.28 616224-19-2 Not reported Insufficient data Potential pharmaceutical intermediate (structural analog)
tert-Butyl 3,4-diaminobenzoate C₁₁H₁₆N₂O₂ 208.26 62754-26-1 Not reported Not explicitly listed Structural studies; similarity to bioactive esters

Key Observations:

  • Reactivity : Methyl and ethyl esters are frequently used as precursors in heterocyclic synthesis (e.g., benzimidazoles) due to their accessible ester groups .
  • Safety: Phenyl 3,4-diaminobenzoate poses significant hazards (oral toxicity, skin/eye irritation), necessitating stringent handling protocols . Methyl derivatives, while labeled as toxic, lack detailed hazard data in the evidence .

Commercial Availability

  • Methyl and ethyl esters are widely marketed (e.g., Aladdin, Thermo Scientific) in varying quantities (1 g to 100 g), with prices scaling by purity and volume .

Q & A

Basic: What are the recommended methods for synthesizing isobutyl 3,4-diaminobenzoate, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via acid-catalyzed esterification , analogous to the preparation of ethyl 3,4-diaminobenzoate . Key steps include:

  • Reagent Selection : Use 3,4-diaminobenzoic acid and isobutanol with HCl gas as a catalyst.
  • Procedure : Pass dry HCl gas through a stirred suspension of 3,4-diaminobenzoic acid in isobutanol for 2–4 hours, followed by refluxing for 24–48 hours. Monitor reaction progress via TLC or HPLC.
  • Purification : Filter the reaction mixture, evaporate excess solvent, and recrystallize from aqueous ethanol.
  • Optimization : Adjust molar ratios (e.g., 1:5 acid-to-alcohol) and catalyst concentration to mitigate steric hindrance from the isobutyl group. Typical yields for similar esters range from 60–75% .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm esterification. Key signals include the isobutyl methine proton (δ ~2.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+ = 224.2 g/mol for C11_{11}H16_{16}N2_2O2_2).
  • HPLC-PDA : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) assesses purity (>98%) and detects residual starting material .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Based on safety data for structurally similar esters (e.g., phenyl 3,4-diaminobenzoate):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during large-scale synthesis .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl gas or powder aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect contaminated waste in labeled containers for incineration .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .

Advanced: How can this compound be utilized to study glycation-derived intermediates in protein modification?

Methodological Answer:
The 3,4-diaminobenzoate moiety reacts with dideoxyosones (DDOs), glycation precursors, to form stable quinoxaline derivatives . Experimental design includes:

  • Trapping Reaction : Incubate the compound with glycated proteins (e.g., lens crystallins) under physiological pH (7.4) and temperature (37°C).
  • Detection : Use avidin-biotin affinity systems (if biotinylated) or LC-MS/MS to identify quinoxaline adducts.
  • Controls : Include negative controls (no DDOs) and competitive inhibitors (e.g., free 3,4-diaminobenzoic acid) to validate specificity .

Advanced: How can researchers resolve contradictions in substrate specificity for enzymes acting on 3,4-diaminobenzoate derivatives?

Methodological Answer:
For enzymes like protocatechuate 2,3-dioxygenase , which do not act on 3,4-diaminobenzoate :

  • Comparative Assays : Test this compound against natural substrates (e.g., 3,4-dihydroxybenzoate) under identical conditions (pH 7.0, 25°C).
  • Structural Analysis : Use X-ray crystallography or molecular docking to compare binding interactions. Key differences may include steric clashes from the isobutyl group or altered hydrogen bonding.
  • Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to assess flexibility in accommodating non-natural substrates .

Advanced: How can this compound be incorporated into pH-responsive coordination complexes for material science applications?

Methodological Answer:
The diaminobenzene group enables chelation with transition metals (e.g., PtII^{II}), forming complexes with tunable optical properties :

  • Synthesis : React this compound with K2_2PtCl4_4 in aqueous solution (pH 5–9) under inert atmosphere.
  • Characterization : UV-Vis/NIR spectroscopy tracks absorption shifts (e.g., λmax_{\text{max}} ~800 nm at pH 2 vs. ~600 nm at pH 10).
  • Applications : Design sensors or redox-active materials by modulating ligand protonation states .

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